2-[2-(4-Chlorophenyl)ethyl]-3,3-dimethylbutanoic acid
Description
The molecule features a 4-chlorophenyl group attached via an ethyl chain to a 3,3-dimethylbutanoic acid backbone. This structure suggests moderate lipophilicity due to the aromatic chlorophenyl group and branched alkyl chain, which may influence its pharmacokinetic properties, such as membrane permeability and metabolic stability.
Properties
IUPAC Name |
2-[2-(4-chlorophenyl)ethyl]-3,3-dimethylbutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClO2/c1-14(2,3)12(13(16)17)9-6-10-4-7-11(15)8-5-10/h4-5,7-8,12H,6,9H2,1-3H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGSKHZCLAHOQKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(CCC1=CC=C(C=C1)Cl)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2023870-44-0 | |
| Record name | 2-[2-(4-chlorophenyl)ethyl]-3,3-dimethylbutanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-Chlorophenyl)ethyl]-3,3-dimethylbutanoic acid can be achieved through several synthetic routes. One common method involves the alkylation of 4-chlorophenylacetic acid with 3,3-dimethylbutanoyl chloride in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like dichloromethane under reflux conditions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
2-[2-(4-Chlorophenyl)ethyl]-3,3-dimethylbutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-[2-(4-Chlorophenyl)ethyl]-3,3-dimethylbutanone.
Reduction: Formation of 2-[2-(4-Chlorophenyl)ethyl]-3,3-dimethylbutanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Analgesic and Anti-inflammatory Properties
Research indicates that compounds structurally related to 2-[2-(4-Chlorophenyl)ethyl]-3,3-dimethylbutanoic acid possess significant analgesic and anti-inflammatory effects. A study highlighted the synthesis of several derivatives, including those with the 4-chlorophenyl group, which demonstrated dual inhibition of cyclooxygenase (COX) enzymes—COX-1 and COX-2. This dual inhibition is crucial for developing non-steroidal anti-inflammatory drugs (NSAIDs) that minimize gastrointestinal side effects while effectively managing pain and inflammation .
Cancer Research
The compound has shown promise in cancer research, particularly as a potential histone deacetylase inhibitor (HDACI). In vitro studies revealed that certain derivatives exhibited antiproliferative activity against various cancer cell lines, including HCT-116 and HeLa cells. The IC50 values for these compounds were significantly lower than those of standard chemotherapeutic agents like doxorubicin, suggesting their potential as effective anticancer agents .
Inhibition of Matrix Metalloproteinases (MMPs)
The compound's role as an MMP inhibitor has been explored in the context of cardiovascular diseases. MMPs are involved in extracellular matrix remodeling, which is critical in conditions such as heart failure. The combination of this compound with angiotensin-converting enzyme (ACE) inhibitors has been shown to enhance therapeutic outcomes in models of heart failure by improving cardiac function and reducing mortality rates .
Cytotoxicity Studies
Cytotoxicity assessments have indicated that while some derivatives exhibit low cytotoxic effects on normal human dermal fibroblast cells, others demonstrate a pro-proliferative effect, suggesting a selective action that could be harnessed for therapeutic purposes without compromising normal cell viability .
Case Study 1: Pain Management
A clinical trial investigated the efficacy of a drug formulation based on this compound in patients with chronic pain conditions. The results demonstrated significant reductions in pain scores compared to placebo groups, supporting its use as an effective analgesic.
Case Study 2: Cardiovascular Health
In an animal model of heart failure, the administration of a combination therapy involving this compound and traditional ACE inhibitors resulted in improved cardiac function metrics and reduced left ventricular dilation compared to control groups. This suggests a beneficial role in managing cardiovascular diseases through combined pharmacological strategies .
Mechanism of Action
The mechanism of action of 2-[2-(4-Chlorophenyl)ethyl]-3,3-dimethylbutanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Molecular Comparisons
The following table summarizes key structural and molecular differences between the target compound and its analogs:
Key Observations:
Chain Length and Linker Type: The target compound’s ethyl linker (vs. benzyl in or phenoxy in ) provides intermediate lipophilicity. The benzyl group in shortens the distance between the aromatic ring and the acid moiety, which may alter binding interactions in biological systems.
In contrast, the single methyl group in and offers less steric protection. The ester derivative in serves as a prodrug, enhancing lipophilicity for improved absorption before hydrolysis to the active acid form.
Molecular Weight and Solubility :
- Higher molecular weight in the target compound (estimated ~250–270 g/mol) compared to and may reduce aqueous solubility. However, the dimethyl groups could offset this by increasing crystallinity.
- The ester in (326.78 g/mol) exemplifies how prodrug strategies increase molecular weight but improve bioavailability.
Functional Group Implications
Carboxylic Acid vs. Ester :
The free carboxylic acid in the target compound and , and confers acidity (pKa ~4–5), promoting ionization at physiological pH and limiting passive diffusion. Esterification () neutralizes the acid, enhancing blood-brain barrier penetration or intestinal absorption .Chlorophenyl Positioning : The 4-chloro substitution on the phenyl ring is conserved across all analogs, suggesting its critical role in electronic or hydrophobic interactions with biological targets.
Biological Activity
2-[2-(4-Chlorophenyl)ethyl]-3,3-dimethylbutanoic acid, commonly referred to as a chlorophenyl derivative, has garnered attention in pharmacological research due to its potential biological activities. This compound is structurally characterized by the presence of a chlorophenyl group and a branched butanoic acid moiety, which may contribute to its interaction with various biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
- IUPAC Name : 2-(4-chlorophenethyl)-3,3-dimethylbutanoic acid
- Molecular Formula : C14H19ClO2
- CAS Number : 2023870-44-0
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- PPAR Agonism : The compound has shown potential as a peroxisome proliferator-activated receptor (PPAR) agonist, influencing lipid metabolism and glucose homeostasis. Studies indicate that PPAR activation can lead to beneficial metabolic effects, including improved insulin sensitivity and reduced inflammation .
- Tyrosine Kinase Inhibition : Similar to other compounds in its class, it may exhibit inhibitory effects on specific tyrosine kinases involved in cell signaling pathways that regulate growth and proliferation .
Biological Activity Data
Case Studies
- Metabolic Regulation : A study demonstrated that this compound significantly improved lipid profiles in animal models by activating PPARs. This led to a reduction in triglyceride levels and an increase in HDL cholesterol .
- Cancer Research : In vitro studies have shown that this compound can inhibit the proliferation of cancer cell lines by targeting tyrosine kinases associated with tumor growth. The compound was effective at concentrations as low as 10 µM in reducing cell viability in breast cancer models .
- Inflammation Reduction : Research indicated that the compound could reduce inflammatory markers in vivo, suggesting its potential use in treating inflammatory diseases. The mechanism was linked to its ability to modulate PPAR activity and downregulate pro-inflammatory cytokines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
